molecular formula C8H8N2O4 B12583891 2-Amino-4-methyl-5-nitrobenzoic acid CAS No. 204254-68-2

2-Amino-4-methyl-5-nitrobenzoic acid

Cat. No.: B12583891
CAS No.: 204254-68-2
M. Wt: 196.16 g/mol
InChI Key: AXFFZRYCZQODAO-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5-nitrobenzoic acid typically involves nitration and amination reactionsThe reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or other reducing agents for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, diamino derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

2-Amino-4-methyl-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino group can form hydrogen bonds and participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 4-Amino-3-nitrobenzoic acid
  • 2-Methyl-5-nitrobenzoic acid

Uniqueness

2-Amino-4-methyl-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino and a nitro group on the benzoic acid core allows for diverse chemical modifications and applications .

Properties

CAS No.

204254-68-2

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-4-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)

InChI Key

AXFFZRYCZQODAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N

Origin of Product

United States

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